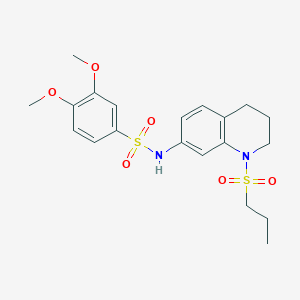

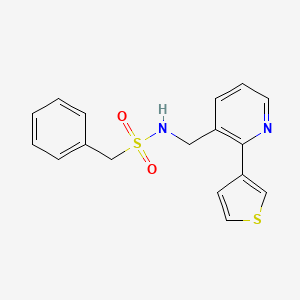

![molecular formula C22H25N3O4S B2499003 Ethyl 6-methyl-2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 1023921-19-8](/img/structure/B2499003.png)

Ethyl 6-methyl-2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This chemical compound is part of a family of heterocyclic compounds that have garnered attention for their potential in various fields of chemistry and pharmacology. The structural components include a tetrahydrobenzo[b]thiophene moiety and a tetrahydroquinoxalin unit, suggesting a complex synthesis pathway and a rich chemistry enabling diverse reactions and properties.

Synthesis Analysis

The synthesis of related compounds typically involves heterocyclization reactions, utilizing ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a key precursor. These processes allow for the incorporation of various functional groups, leading to the formation of pyrazole, isoxazole, and pyridazine derivatives, indicating a versatile approach to crafting a wide range of heterocyclic systems (Wardaman, 2000).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by a combination of several heterocyclic frameworks, which are crucial for their reactivity and properties. Structural analyses, including X-ray diffraction, have been employed to confirm configurations and understand the spatial arrangement of atoms within these molecules, providing insight into their potential reactivity and interactions (Menati et al., 2020).

Chemical Reactions and Properties

Compounds within this family exhibit a broad spectrum of chemical reactivity, engaging in reactions such as cyclocondensation with isatoic anhydride and ethyl acetoacetate to form substituted quinolines. Their reactivity is significantly influenced by the presence of active methylene groups and the ability to undergo various cyclization reactions, highlighting their potential for the synthesis of complex heterocyclic compounds (Jentsch et al., 2018).

Applications De Recherche Scientifique

Anticancer Activity

Studies have shown that thiophene-based compounds exhibit promising anticancer activity. For instance, compounds synthesized using thiophene derivatives displayed potent activity against colon HCT-116 human cancer cell lines, indicating their potential as anticancer agents (Abdel-Motaal, Asem, & Alanzy, 2020). This suggests that structurally related compounds, including the one , may also possess significant anticancer properties.

Antimicrobial and Antioxidant Properties

Further research into thiophene-based compounds has revealed their antimicrobial and antioxidant capabilities. Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds were found to exhibit excellent antibacterial and antifungal activities, alongside notable antioxidant potential (Raghavendra et al., 2016). These findings highlight the therapeutic potential of thiophene derivatives in treating infections and preventing oxidative stress-related diseases.

Anti-rheumatic Effects

The anti-rheumatic potential of thiophene derivatives has been demonstrated through in vivo studies, where compounds showed significant antioxidant, analgesic, and anti-rheumatic effects in a collagen-adjuvant arthritis model in rats (Sherif & Hosny, 2014). This indicates the potential of such compounds, including ethyl 6-methyl-2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, in developing new anti-rheumatic treatments.

Heterocyclic Synthesis Applications

Thiophene derivatives are also valuable in the synthesis of heterocyclic compounds, serving as precursors for the creation of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). This demonstrates their significance in the field of organic chemistry, where they are used to develop new compounds with potential biological activities.

Propriétés

IUPAC Name |

ethyl 6-methyl-2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4S/c1-3-29-22(28)19-13-9-8-12(2)10-17(13)30-21(19)25-18(26)11-16-20(27)24-15-7-5-4-6-14(15)23-16/h4-7,12,16,23H,3,8-11H2,1-2H3,(H,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCSJGVUVKLDSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CC3C(=O)NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-methyl-2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

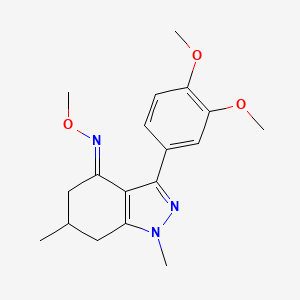

![(Z)-tert-Butyl (3-isopropyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B2498920.png)

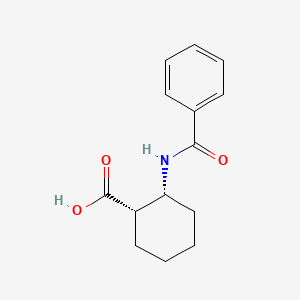

![5-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2498930.png)

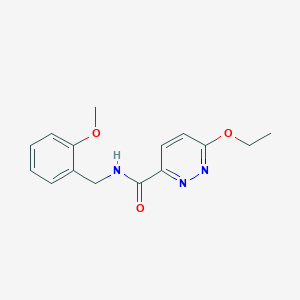

![4-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2498934.png)

![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)-2-propenenitrile](/img/structure/B2498938.png)

![7-(Benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2498940.png)

![2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2498941.png)